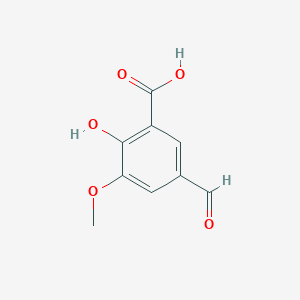

5-Formyl-3-methoxysalicylic acid

Overview

Description

5-Formyl-3-methoxysalicylic acid, also known as 5-FMS, is a compound derived from the naturally occurring salicylic acid. It has been studied extensively in recent years due to its potential therapeutic benefits in a variety of medical conditions. This article will provide an overview of 5-FMS, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Excited-State Intramolecular Proton Transfer Studies

Research on derivatives of salicylic acid, such as 5-methoxysalicylic acid, has focused on their excited-state intramolecular proton transfer (ESIPT) properties. Studies have shown significant enhancements in intramolecular hydrogen bonds upon photoexcitation, indicating the importance of these compounds in understanding proton transfer mechanisms in various chemical processes (El-Nasr et al., 2003).

Fluorescence and Emission Properties

The fluorescence properties of methyl 5-methoxysalicylate, a derivative of salicylic acid, have been studied, revealing unique emission spectra compared to other salicylic acid derivatives. This research contributes to a deeper understanding of the photophysics of salicylic acid derivatives, highlighting their potential in fluorescence-based applications (Acuña et al., 1985).

Spectroscopy and Molecular Structure Analysis

In-depth spectroscopic studies (FT-IR and FT-Raman) of 5-methoxysalicylic acid have been conducted. These investigations provide valuable insights into the conformational equilibria, vibrational frequencies, and structural parameters of the compound, which are crucial for understanding its chemical behavior and applications in various scientific fields (Güneş & Parlak, 2011).

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

5-Methoxysalicylic acid has been demonstrated as a useful matrix for MALDI time-of-flight mass spectrometry of oligonucleotides. This application is particularly important for desorption/ionization without fragmentation, marking its significance in analytical chemistry and biochemistry (Distler & Allison, 2001).

Corrosion Inhibition Studies

Research involving 5-methoxy derivatives of 3-formyl chromone has been conducted to explore their use in corrosion inhibition. This study provides insights into their effectiveness in preventing mild steel corrosion, which is vital for industrial applications (Kumar et al., 2017).

Anti-inflammatory Drug Mechanism Exploration

Although slightly different, studies on 5-aminosalicylic acid (a related compound) have focused on understanding the mechanism of its anti-inflammatory effects, particularly in the treatment of inflammatory bowel diseases. These investigations reveal crucial insights into the drug's interaction with biological pathways (Rousseaux et al., 2005).

Safety And Hazards

The safety data sheet for 5-Methoxysalicylic acid, a similar compound, indicates that it is harmful if swallowed and causes serious eye damage . It is also suspected of damaging fertility or the unborn child . Personal protective equipment, including gloves and eye protection, should be worn when handling this compound .

properties

IUPAC Name |

5-formyl-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDQSVBNFNFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188574 | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-3-methoxysalicylic acid | |

CAS RN |

3507-08-2 | |

| Record name | 5-Formyl-2-hydroxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003507082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-3-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Carboxyvanillin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAB6WAR3X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)

![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)

![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)

![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)

![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)